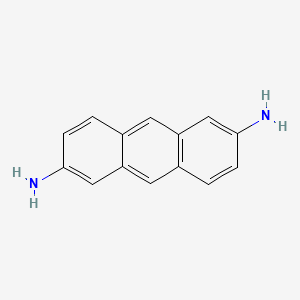

Anthracen-2,6-diamin

Übersicht

Beschreibung

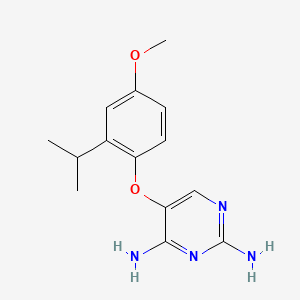

Anthracene-2,6-diamine, with the CAS Number 46710-42-3, has a molecular formula of C14H12N2 and a molecular weight of 208.26 . It is a chemical compound that is used in various applications .

Synthesis Analysis

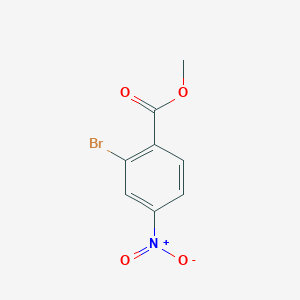

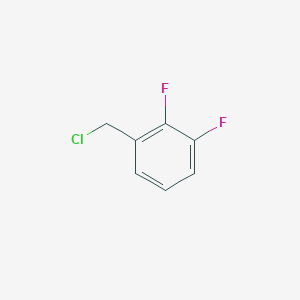

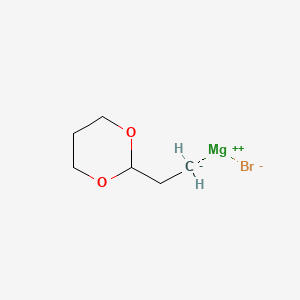

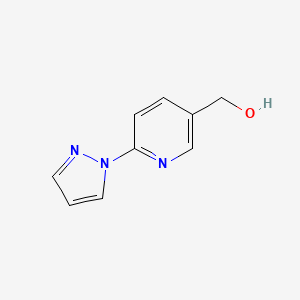

The synthesis of Anthracene-2,6-diamine involves organometallic couplings using a Diels–Alder adduct of 2,6-dibromoanthracene . Another approach involves the use of Pd2(dba)3 as a catalyst .

Physical and Chemical Properties Analysis

Anthracene-2,6-diamine has a predicted boiling point of 492.4±18.0 °C and a predicted density of 1.283±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

Anthracen-Derivate, einschließlich Anthracen-2,6-diamin, wurden ausgiebig in Vollfarb-OLED-Displays eingesetzt . Die hohe Effizienz dieser Materialien macht sie ideal für diese Anwendung .

Materialchemie

Anthracenbasierte Derivate werden im Bereich der Materialchemie umfassend untersucht . Ihre einzigartigen Eigenschaften machen sie für verschiedene Anwendungen geeignet, einschließlich der Entwicklung neuer Materialien .

Thermochrome oder photochrome Chemie

Anthracen-Derivate spielen eine wichtige Rolle in der thermochromen oder photochromen Chemie . Diese Verbindungen können ihre Farbe als Reaktion auf Temperaturänderungen oder Lichteinwirkung ändern .

Optische, elektronische und magnetische Schalter

Anthracene, einschließlich this compound, wurden in optischen, elektronischen und magnetischen Schaltern verwendet . Ihre einzigartigen Eigenschaften ermöglichen ihren Einsatz als Schalter in verschiedenen Geräten .

DNA-Sonden

Anthracen-Skelettverbindungen, einschließlich this compound, sind nützlich für die Untersuchung der DNA-Spaltung . Das planare, lineare, dreiringige System des Anthracen-Kerns hat das Potenzial, sich mit den DNA-Basenpaaren zu überlappen .

Antikrebsmittel

Im medizinischen Bereich wirken Anthracen-Derivate als gute Antikrebsmittel . Sie sind für viele Lebewesen krebserregend .

Host-Gast-Chemie

Anthracen-eingebaute Metallasupramolekularstrukturen werden in der Host-Gast-Chemie eingesetzt . Dies beinhaltet die Wechselwirkung von zwei oder mehr chemischen Spezies, wobei eine (der „Wirt“) eine Kavität aufweist, in die die andere (der „Gast“) passt .

Safety and Hazards

Wirkmechanismus

Target of Action

Anthracene-2,6-diamine is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties .

Mode of Action

Anthracene derivatives are known for their intrinsic luminescent properties . They interact with light, leading to emission (luminescence, i.e., fluorescence or phosphorescence) and quenching . This interaction with light is a key aspect of their mode of action.

Biochemical Pathways

Anthracene derivatives, such as Anthracene-2,6-diamine, can affect various biochemical pathways. For instance, anthracene biodegradation by certain bacterial species involves different metabolic pathways . .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 4924±180 °C and a predicted density of 1283±006 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

Anthracene has been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . It causes the shrinkage of the catalase skeleton and alters the microenvironment of chromophores of catalase .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Anthracene-2,6-diamine are not well-studied. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is plausible that Anthracene-2,6-diamine may have similar interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels

Molecular Mechanism

The molecular mechanism of Anthracene-2,6-diamine is not well-understood. Anthracene and its derivatives have been shown to interact with various biomolecules. For instance, anthracene was shown to interact with His74 by “arene-arene” force and bind to the DNA molecule by groove binding mode

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of Anthracene-2,6-diamine in laboratory settings. Anthracene and its derivatives have been studied for their effects over time

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of Anthracene-2,6-diamine in animal models. Anthracene and its derivatives have been studied for their effects in animal models

Metabolic Pathways

Anthracene and its derivatives have been studied for their involvement in various metabolic pathways

Transport and Distribution

There is currently no specific information available on the transport and distribution of Anthracene-2,6-diamine within cells and tissues. Anthracene and its derivatives have been studied for their transport and distribution

Subcellular Localization

There is currently no specific information available on the subcellular localization of Anthracene-2,6-diamine. Anthracene and its derivatives have been studied for their subcellular localization

Eigenschaften

IUPAC Name |

anthracene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOSWMZHKZFJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563403 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46710-42-3 | |

| Record name | Anthracene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

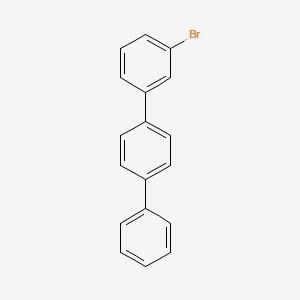

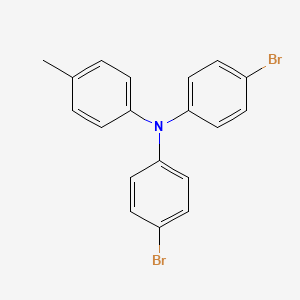

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)